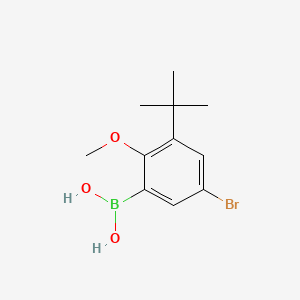

(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid

Description

(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative featuring a bromo substituent at the 5-position, a bulky tert-butyl group at the 3-position, and a methoxy group at the 2-position of the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . The tert-butyl group introduces significant steric bulk, which can influence reaction kinetics and regioselectivity, while the bromo substituent provides a handle for further functionalization. Its molecular formula is C₁₁H₁₄BBrO₃, with a molecular weight of 291.94 g/mol .

Properties

Molecular Formula |

C11H16BBrO3 |

|---|---|

Molecular Weight |

286.96 g/mol |

IUPAC Name |

(5-bromo-3-tert-butyl-2-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C11H16BBrO3/c1-11(2,3)8-5-7(13)6-9(12(14)15)10(8)16-4/h5-6,14-15H,1-4H3 |

InChI Key |

BQNDVNSJFWJERD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)C(C)(C)C)Br)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Boronation

One of the most reliable methods to prepare substituted arylboronic acids is through palladium-catalyzed cross-coupling reactions starting from aryl bromides and boron reagents such as bis(pinacolato)diboron or trialkylborates.

- Starting material: 5-Bromo-3-(tert-butyl)-2-methoxyarene or its derivatives

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

- Solvent: Ethanol, tetrahydrofuran (THF), or acetonitrile (MeCN)

- Boron source: Bis(pinacolato)diboron or trimethylborate

A typical procedure involves stirring the aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and base under reflux or elevated temperature for several hours. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boron reagent, and reductive elimination to yield the arylboronate ester, which is subsequently hydrolyzed to the boronic acid.

Example:

In a study optimizing cross-coupling of brominated aromatics with tert-butyl substituents, the reaction of 5-bromo-3-(tert-butyl)-2-methoxyphenyl derivatives with bis(pinacolato)diboron under Pd(dppf)Cl2 catalysis in MeCN at 80–100 °C for 30 min to several hours afforded the corresponding boronic acid derivatives in high yields (up to 97%) after purification.

Preparation via Grignard Reagent and Trialkylborate

Another classical method involves the formation of an arylmagnesium halide intermediate (Grignard reagent), followed by reaction with trialkylborates such as trimethylborate to give the boronic acid after acidic workup.

- Step 1: Preparation of Grignard reagent from 5-bromo-3-(tert-butyl)-2-methoxyarene by treatment with magnesium turnings in dry ether or THF at low temperature (e.g., -70 °C to room temperature).

- Step 2: Reaction of the Grignard reagent with trimethylborate at low temperature.

- Step 3: Acidic hydrolysis to afford the boronic acid.

This method is sensitive to moisture and requires strictly anhydrous conditions. The temperature control is critical to avoid side reactions and decomposition. The boronic acid formed may be unstable and can form cyclic trimers (boroxines), as indicated by NMR studies.

Direct Borylation Using Boron Reagents and Catalysts

A more recent approach involves direct C–H borylation of the aromatic ring using iridium or palladium catalysts with bis(pinacolato)diboron. However, this method is less commonly applied to heavily substituted brominated aromatics due to regioselectivity challenges.

Reaction Conditions and Optimization

Purification and Stability Notes

- The boronic acid product is often purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

- The compound may exhibit some instability, tending to form boroxine cyclic trimers, observable by NMR spectroscopy.

- Crystallization from solvents such as dimethylacetamide or ethyl acetate can improve purity and stability.

- Drying under vacuum and storage at low temperatures (4 °C) is recommended to maintain compound integrity.

Summary of Key Literature Findings

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form corresponding phenols or quinones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Phenols or quinones.

Reduction: Hydrogenated phenylboronic acid derivatives.

Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of covalent bonds. This property is exploited in various applications, including enzyme inhibition, molecular recognition, and catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid can be contextualized by comparing it with analogous boronic acids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Steric Effects: The tert-butyl group in the target compound imposes steric hindrance, slowing reaction rates in Suzuki couplings compared to non-bulky analogs like 5-Bromo-2-methoxyphenylboronic acid. However, this bulk can improve selectivity in crowded catalytic environments . In contrast, compounds without tert-butyl groups (e.g., 5-Bromo-2-methoxyphenylboronic acid) achieve higher yields in standard cross-coupling reactions due to reduced steric interference .

Electronic Effects: The bromo substituent is electron-withdrawing, polarizing the boronic acid moiety and enhancing electrophilicity at the boron center. This contrasts with cyano-substituted analogs, which exhibit stronger electron-withdrawing effects but lack halogen-based reactivity . The methoxy group donates electrons via resonance, stabilizing intermediates during coupling reactions. This effect is conserved across all methoxy-containing analogs .

Biological Activity: Boronic acids with bulky substituents (e.g., tert-butyl) show altered binding affinities in enzyme inhibition studies. For example, aliphatic boronic acids with steric bulk demonstrated reduced activity against penicillin-binding proteins compared to simpler analogs .

Synthetic Utility :

- The target compound’s bromo group allows post-coupling modifications (e.g., nucleophilic substitution), whereas tert-butyl-containing analogs without halogens are less versatile in downstream chemistry .

- In one study, tert-butyl-bearing boronic acids were coupled with iodo-indole derivatives under argon, achieving moderate yields (75–83%) despite steric challenges .

Biological Activity

(5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features and biological activities make it a subject of interest for researchers aiming to develop new therapeutic agents and improve synthetic methodologies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BBrO2. The compound consists of a phenyl ring substituted with a bromine atom at the 5-position, a tert-butyl group at the 3-position, and a methoxy group at the 2-position. This specific arrangement provides distinct steric and electronic properties that influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H16BBrO2 |

| Molecular Weight | 273.06 g/mol |

| Functional Groups | Boronic acid, bromine, tert-butyl, methoxy |

Medicinal Chemistry Applications

This compound is primarily recognized for its role in cross-coupling reactions, especially the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This property is significant for the development of pharmaceuticals as it allows for the construction of complex molecules with potential therapeutic effects.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of boronic acids can exhibit anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In one study, a series of boronic acids were tested against various cancer cell lines, revealing promising results in terms of cytotoxicity and inhibition of tumor growth .

Mechanism of Action

The biological activity often involves the inhibition of specific kinases or enzymes crucial for cancer cell survival. For example, boronic acids can act as reversible inhibitors of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells . The structural characteristics of this compound enhance its binding affinity to these targets due to steric effects provided by the tert-butyl group.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including direct borylation or via coupling reactions involving pre-formed boronates. The choice of synthesis method can significantly affect the yield and purity of the final product.

Reactivity Profile

This compound's reactivity is influenced by its electronic structure. The presence of electron-withdrawing groups like bromine enhances reactivity towards nucleophiles, making it suitable for further functionalization in medicinal chemistry applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound | Substituents | Reactivity |

|---|---|---|

| 5-Bromo-2-methoxyphenylboronic acid | Bromine at 5-position, methoxy at 2-position | More reactive due to less steric hindrance |

| 4-Bromo-3-(tert-butyl)-2-methoxyphenol | Bromine at 4-position | Similar electronic effects but different regioselectivity |

| 4-Methoxyphenylboronic acid | Methoxy at para position | Lacks bromine substitution; widely used in cross-coupling |

Q & A

Basic Questions

Q. What are the common synthetic routes for (5-Bromo-3-(tert-butyl)-2-methoxyphenyl)boronic acid, and how do steric effects influence reaction yields?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. The tert-butyl group introduces steric hindrance, which can slow reaction kinetics but may improve regioselectivity. For example, bulky boronic acids like this derivative have been coupled with aryl halides using Pd catalysts, achieving yields up to 89% under optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, toluene at 90°C) .

- Data Consideration : Reaction efficiency depends on ligand choice (e.g., DPPF) and solvent polarity. Lower yields in sterically hindered systems may require extended reaction times or elevated temperatures .

Q. How is the purity of this compound verified, and what analytical techniques are most effective?

- Methodology : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Exact mass spectrometry (e.g., ESI-TOF) confirms molecular identity (exact mass: ~272.0 g/mol for C₁₁H₁₅BBrO₃) . Crystallographic refinement using SHELX software can resolve structural ambiguities .

- Data Consideration : Commercial samples often specify >97% purity (HPLC), with storage at 0–6°C to prevent decomposition .

Q. What are the key safety protocols for handling this boronic acid in laboratory settings?

- Methodology : While specific hazard data is limited, general boronic acid precautions apply: use PPE (gloves, goggles), avoid inhalation of dust, and store in dry, ventilated areas. Stability tests under inert atmospheres (N₂/Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives for targeted drug discovery?

- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., boronic acid pKa) to predict reactivity as bioisosteres. Molecular docking screens affinity for targets like proteases or kinases. For example, boronic acids mimic carbonyl groups in enzyme inhibitors, leveraging their reversible binding to catalytic serine residues .

- Data Consideration : Substituent effects (e.g., methoxy vs. tert-butyl) modulate solubility and target engagement. QSAR models correlate steric/electronic parameters with bioactivity .

Q. What strategies optimize Suzuki-Miyaura couplings involving sterically hindered boronic acids?

- Methodology : Use bulky ligands (e.g., SPhos, XPhos) to stabilize Pd intermediates. Polar aprotic solvents (dioxane, DMF) enhance solubility, while microwave irradiation accelerates reactions. Evidence shows that tert-butyl-substituted boronic acids achieve >85% yields with Pd(OAc)₂ and SPhos .

- Data Contradiction : Ortho-substituted boronic acids may fail to react under standard conditions (0% yield reported for o-tolyl derivatives), necessitating pre-activation or alternative catalysts (e.g., Ni-based systems) .

Q. How does the tert-butyl group influence supramolecular assembly in boronic acid-containing polymers?

- Methodology : The tert-butyl group enhances hydrophobicity, directing self-assembly of amphiphilic copolymers. Boronate ester formation with diols (e.g., catechol) enables pH-responsive behavior. For example, tert-butyl-modified boronic acids form stable micelles in aqueous media, with dynamic covalent bonds enabling stimuli-triggered disassembly .

- Data Consideration : Dynamic light scattering (DLS) and TEM characterize nanostructure morphology, while fluorescence quenching assays track payload release .

Q. What are the challenges in crystallizing tert-butyl-substituted boronic acids, and how are they addressed?

- Methodology : Steric bulk impedes crystal packing, requiring slow vapor diffusion (e.g., ether into CHCl₃) or high-resolution synchrotron X-ray sources. SHELXL refinement manages disorder in tert-butyl groups, with restraints applied to thermal parameters .

- Data Consideration : Crystallographic reports for similar compounds show triclinic or monoclinic systems with Z′ > 1 due to conformational flexibility .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.